Cas no 313405-44-6 (4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline)

4-(4-Methylphenyl)-2-(morpholin-4-yl)quinazoline is a quinazoline derivative characterized by a 4-methylphenyl substituent at the 4-position and a morpholine ring at the 2-position. This structural configuration imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors due to the quinazoline core's affinity for ATP-binding sites. The methylphenyl group enhances lipophilicity, while the morpholine moiety contributes to solubility and bioavailability. Its well-defined synthetic route allows for scalable production with high purity. This compound may serve as a valuable building block in drug discovery, particularly for targeting protein kinases involved in oncological and inflammatory pathways.
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline structure
313405-44-6 structure
商品名:4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
CAS番号:313405-44-6
MF:C19H19N3O
メガワット:305.373664140701
CID:5931199
PubChem ID:783128

4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline 化学的及び物理的性質

名前と識別子

    • 4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
    • 4-(4-(p-tolyl)quinazolin-2-yl)morpholine
    • Quinazoline, 4-(4-methylphenyl)-2-(4-morpholinyl)-
    • SR-01000462067-1
    • NCGC00299254-01
    • EU-0074935
    • 4-[4-(4-methylphenyl)quinazolin-2-yl]morpholine
    • HMS1414B10
    • CCG-18385
    • AKOS000638719
    • Z57110499
    • Oprea1_118702
    • IFLab1_000736
    • Oprea1_660157
    • F0302-0065
    • AB01110427-02
    • SR-01000462067
    • 313405-44-6
    • インチ: 1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-16-4-2-3-5-17(16)20-19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3
    • InChIKey: WFZJSAGAZMYALI-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C=CC=C2)=C(C2=CC=C(C)C=C2)N=C1N1CCOCC1

計算された属性

  • せいみつぶんしりょう: 305.152812238g/mol
  • どういたいしつりょう: 305.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 38.2Ų

じっけんとくせい

  • 密度みつど: 1.198±0.06 g/cm3(Predicted)
  • ふってん: 503.8±60.0 °C(Predicted)
  • 酸性度係数(pKa): 5.13±0.59(Predicted)

4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0302-0065-2mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0302-0065-15mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0302-0065-1mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0302-0065-5mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0302-0065-5μmol
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0302-0065-2μmol
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0302-0065-25mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0302-0065-100mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0302-0065-20μmol
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0302-0065-10mg
4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline
313405-44-6 90%+
10mg
$79.0 2023-05-17

4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline 関連文献

4-(4-methylphenyl)-2-(morpholin-4-yl)quinazolineに関する追加情報

4-(4-Methylphenyl)-2-(Morpholin-4-yl)Quinazoline (CAS No. 313405-44-6): A Comprehensive Overview

The compound 4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline (CAS No. 313405-44-6) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This quinazoline derivative is characterized by its unique structural features, which include a morpholine group at the 2-position and a 4-methylphenyl substituent at the 4-position of the quinazoline ring system. These structural elements contribute to its intriguing chemical properties and potential biological activities.

Quinazolines are a class of heterocyclic compounds known for their diverse applications in drug discovery and materials science. The quinazoline core of this compound serves as a scaffold for various functional groups, enabling the molecule to interact with biological targets in complex ways. The morpholine group, a six-membered ring containing oxygen and nitrogen atoms, is known for its ability to enhance solubility and stability in aqueous environments, making it a valuable substituent in medicinal chemistry.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. Researchers have also explored its photophysical properties, revealing promising applications in optoelectronic materials. Additionally, the compound has been investigated for its potential as an anticancer agent, with preliminary in vitro studies indicating selective cytotoxicity against various cancer cell lines.

In terms of pharmacokinetics, the morpholin-4-yl group has been shown to improve the bioavailability of the compound, making it a more viable candidate for therapeutic applications. Furthermore, computational studies using molecular docking have provided insights into the compound's interactions with key protein targets, such as kinase enzymes, which are often implicated in cancer progression.

The quinazoline derivative has also been explored for its role in neuroprotective therapies, with recent research highlighting its ability to modulate neuro-inflammatory pathways. This suggests that the compound may hold promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

From a synthetic perspective, the compound can be prepared via a variety of routes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods not only facilitate the construction of the quinazoline framework but also allow for further functionalization to explore its chemical space.

In conclusion, 4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline (CAS No. 313405-44-6) is a versatile molecule with significant potential in both academic research and industrial applications. Its unique structure, coupled with its promising biological activities, positions it as a valuable tool in drug discovery and materials science.

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